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DBCO-PEG24-Maleimide
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Overview
Description
DBCO-PEG24-Maleimide: is a polyethylene glycol (PEG) linker that contains a dibenzylcyclooctyne (DBCO) moiety and a terminal primary maleimide group. The maleimide group reacts with thiol groups to form a covalent bond, enabling the connection of biomolecules with thiol groups. DBCO is commonly used for copper-free click chemistry reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of DBCO-PEG24-Maleimide involves the conjugation of a DBCO moiety with a PEG chain and a maleimide group. The maleimide group reacts specifically and efficiently with thiols to form a thioether bond. The reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the functional groups .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is usually purified through chromatography techniques and stored at low temperatures to maintain stability .
Chemical Reactions Analysis
Types of Reactions: DBCO-PEG24-Maleimide primarily undergoes substitution reactions. The maleimide group reacts with thiol groups to form stable thioether bonds.
Common Reagents and Conditions:
Thiol-containing compounds: These react with the maleimide group.
Azide-containing compounds: These react with the DBCO moiety in copper-free click chemistry.
Reaction conditions: Mild temperatures, neutral pH, and aqueous or organic solvents
Major Products:
Thioether bonds: Formed from the reaction of maleimide with thiols.
Triazole linkages: Formed from the reaction of DBCO with azides
Scientific Research Applications
Chemistry: DBCO-PEG24-Maleimide is used in bioconjugation techniques to link biomolecules, such as proteins and peptides, through thiol groups. It is also employed in click chemistry for the synthesis of complex molecular structures .
Biology: In biological research, this compound is used to label and track biomolecules in live cells. It facilitates the study of protein-protein interactions and cellular processes by enabling the attachment of fluorescent probes or other tags .
Medicine: this compound is utilized in the development of targeted drug delivery systems. By conjugating therapeutic agents to biomolecules, it enhances the specificity and efficacy of treatments .
Industry: In industrial applications, this compound is used in the production of functionalized surfaces and materials. It is employed in the modification of polymers and nanoparticles for various technological applications .
Mechanism of Action
DBCO-PEG24-Maleimide exerts its effects through two primary mechanisms:
Comparison with Similar Compounds
Dibenzocyclooctyne-PEG4-Maleimide: Similar to DBCO-PEG24-Maleimide but with a shorter PEG chain.
Alkyne-PEG4-Maleimide: Contains an alkyne group instead of DBCO.
Dibenzocyclooctyne-PEG4-Biotin: Similar structure but includes a biotin moiety for affinity purification and detection.
Uniqueness of this compound: this compound stands out due to its longer PEG chain, which enhances solubility and reduces steric hindrance in bioconjugation reactions. The combination of DBCO and maleimide groups allows for versatile applications in both thiol-maleimide and copper-free click chemistry reactions .
Biological Activity
DBCO-PEG24-Maleimide is a bifunctional linker that combines a dibenzocyclooctyne (DBCO) moiety with a maleimide group, making it a valuable tool in bioconjugation and drug delivery applications. Its unique chemical properties facilitate the formation of stable thioether bonds with thiol-containing biomolecules, which is essential for various biological studies and therapeutic developments.
This compound has a molecular weight of approximately 441.49 g/mol and exhibits specific reactivity towards thiol groups, enabling efficient conjugation through the maleimide-thiol reaction. This compound also supports copper-free click chemistry, allowing for strain-promoted azide-alkyne cycloaddition reactions with azide-bearing biomolecules. The combination of these functionalities provides researchers with a robust platform for studying protein interactions, localization, and dynamics within living cells .
Applications in Biological Research
The biological activity of this compound can be categorized into several key areas:
- Bioconjugation : The compound is widely used to link proteins, antibodies, and other biomolecules, enhancing the efficacy of therapeutic agents. Its ability to form stable conjugates allows for precise tracking of biomolecular processes in real-time .
- Drug Delivery Systems : this compound is instrumental in developing advanced drug delivery systems. By attaching drugs to this linker, researchers can improve solubility and stability, leading to better therapeutic outcomes .
- Diagnostics : In diagnostic applications, this compound aids in creating imaging agents by forming stable linkages with probes, which enhances the sensitivity and specificity of diagnostic tests .
- Nanotechnology : The compound plays a critical role in fabricating nanoparticles for targeted therapies. Its properties allow for the customization of nanoparticles, making them effective carriers for drug delivery .
Case Studies and Research Findings
- Targeted Nanoparticles : A study demonstrated the use of this compound in creating targeted nanoparticles for delivering therapeutic agents to specific cells. By optimizing the surface density of DBCO and antibody functional moieties, researchers achieved significant targeting specificity in cancer cell lines .
- Protein Interaction Studies : this compound was employed to investigate protein localization and turnover rates in live cells. This research provided insights into cellular signaling pathways, revealing how proteins interact within complex biological systems .
- Immunoconjugates for Molecular Imaging : Another study utilized this compound to create site-specifically labeled immunoconjugates that exhibited favorable pharmacokinetics and higher uptake in target tissues compared to traditional methods. This approach significantly improved the imaging capabilities in murine models .
Comparative Analysis with Other Linkers
The following table summarizes the unique features of this compound compared to other similar compounds:
Compound Name | Functional Groups | Unique Features |
---|---|---|
This compound | DBCO, Maleimide | Copper-free click chemistry; stable thioether bonds |
DBCO-NHS Ester | NHS Ester, DBCO | Reacts with amines; suitable for primary amines |
Maleimide | Maleimide | Commonly used but requires copper catalysis |
Azidopropyl Maleimide | Maleimide, Azido | Combines maleimide with azido but lacks strain-promoted reactions |
Alkyne Maleimide | Maleimide, Alkyne | Traditional click chemistry requiring copper |
This compound stands out due to its dual functionality that allows both efficient thiol conjugation and rapid click chemistry without copper catalysis. This makes it particularly valuable in complex biological environments where minimizing side reactions is crucial .
Properties
Molecular Formula |
C76H122N4O29 |
---|---|
Molecular Weight |
1555.8 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide |
InChI |
InChI=1S/C76H122N4O29/c81-72(14-18-79-74(83)11-12-75(79)84)78-17-20-87-22-24-89-26-28-91-30-32-93-34-36-95-38-40-97-42-44-99-46-48-101-50-52-103-54-56-105-58-60-107-62-64-109-66-65-108-63-61-106-59-57-104-55-53-102-51-49-100-47-45-98-43-41-96-39-37-94-35-33-92-31-29-90-27-25-88-23-21-86-19-15-73(82)77-16-13-76(85)80-67-70-7-2-1-5-68(70)9-10-69-6-3-4-8-71(69)80/h1-8,11-12H,13-67H2,(H,77,82)(H,78,81) |
InChI Key |
ABMCAJWJYKSVIS-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
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